(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Overview
Description
(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: . This compound features a benzoyl group attached to a piperazine ring, which is further connected to a tetrahydropyrazolo[1,5-a]pyridine moiety.
Mechanism of Action
Target of Action
The primary target of (4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The compound’s interaction with its target results in the inhibition of HBV DNA viral load .
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By interacting with the HBV core protein, this compound disrupts the normal function of the virus, leading to a decrease in the HBV DNA viral load .
Pharmacokinetics
It has been demonstrated that the compound can be administered orally and is effective in reducing the hbv dna viral load in a hbv aav mouse model .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of HBV replication. This is achieved by the compound’s interaction with the HBV core protein, leading to a decrease in the HBV DNA viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridine derivatives. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: : The piperazine ring is synthesized through a reaction involving the appropriate amine and a carbonyl compound.
Introduction of Benzoyl Group: : The benzoyl group is introduced through a reaction with benzoyl chloride under controlled conditions.
Coupling with Pyridine Derivative: : The piperazine derivative is then coupled with the tetrahydropyrazolo[1,5-a]pyridine moiety using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The piperazine ring can be reduced to form piperidine derivatives.
Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted pyridine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Research has explored its use as a lead compound for drug development, particularly in the treatment of diseases such as hepatitis B.
Industry: : It can be used in the production of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and biological activity. Similar compounds include other benzoylpiperazine derivatives and tetrahydropyrazolo[1,5-a]pyridine derivatives. These compounds may share similar reactivity and applications but differ in their substituents and overall molecular structure.
Conclusion
(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new drugs and materials.
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Properties
IUPAC Name |
phenyl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)17-14-16-8-4-5-9-23(16)20-17/h1-3,6-7,14H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHNOAFPIRDNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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